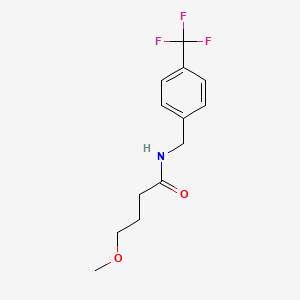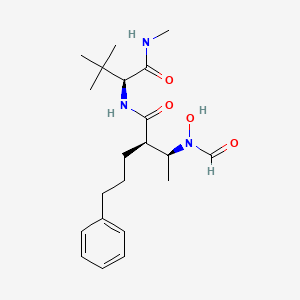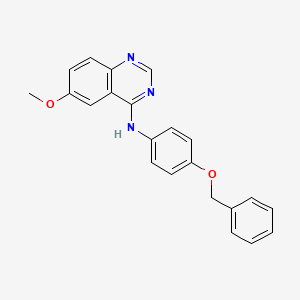
Gisadenafil
Übersicht
Beschreibung
Gisadenafil ist eine niedermolekulare pharmazeutische Verbindung, die zur Behandlung von Prostatahyperplasie untersucht wurde. This compound ist ein selektiver Inhibitor der Phosphodiesterase 5 (PDE5) mit einem IC50 von 3,6 nM und verhindert den Abbau von cyclischem Guanosinmonophosphat (cGMP) .
Wissenschaftliche Forschungsanwendungen
Gisadenafil hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht auf seine möglichen Auswirkungen auf zelluläre Signalwege, an denen cGMP beteiligt ist.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Prostatahyperplasie und erektiler Dysfunktion untersucht
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PDE5 abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Phosphodiesterase 5 (PDE5) hemmt, ein Enzym, das für den Abbau von cyclischem Guanosinmonophosphat (cGMP) verantwortlich ist. Durch die Hemmung von PDE5 erhöht this compound die cGMP-Spiegel, was zu einer Entspannung der glatten Muskulatur und einer erhöhten Durchblutung in bestimmten Geweben führt . Dieser Mechanismus ist besonders relevant bei der Behandlung von Erkrankungen wie erektiler Dysfunktion und Prostatahyperplasie .
Wirkmechanismus
Target of Action
Gisadenafil primarily targets Phosphodiesterase 5A (PDE5A) . PDE5A is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
As a PDE5A inhibitor , this compound works by blocking the action of PDE5A . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within the cells . The elevated cGMP levels promote vasodilation and relaxation of smooth muscles, which can enhance blood flow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then acts to relax smooth muscle cells and promote vasodilation . By inhibiting PDE5A, this compound prevents the degradation of cGMP, thereby enhancing the effects of the NO/cGMP pathway .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and to be metabolized by the liver .
Result of Action
The molecular effect of this compound’s action is the increased concentration of cGMP in cells, leading to enhanced vasodilation and smooth muscle relaxation . This can result in improved blood flow, which is particularly relevant in conditions like erectile dysfunction and pulmonary arterial hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual genetic variations and overall health status can also impact the drug’s effectiveness .
Biochemische Analyse
Biochemical Properties
Gisadenafil plays a significant role in biochemical reactions as a selective inhibitor of PDE5 . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes. By inhibiting PDE5, this compound prevents the degradation of cGMP .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PDE5 and inhibiting its activity. This prevents the degradation of cGMP, leading to an increase in its levels. The elevated cGMP levels can then influence various molecular processes, including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
This compound is involved in the cGMP-related metabolic pathway due to its inhibition of PDE5 . Detailed information on the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Vorbereitungsmethoden
Die Synthese von Gisadenafil umfasst mehrere Schritte. Ein wichtiger Syntheseweg beinhaltet die Reaktion von 2-Ethoxy-5-(4-Ethyl-1-piperazinyl)sulfonyl-3-pyridinylamin mit 3-Ethyl-2-(2-Methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-on unter bestimmten Reaktionsbedingungen . Die industriellen Produktionsverfahren für this compound umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Gisadenafil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen, an denen this compound beteiligt ist, können zur Bildung verschiedener substituierter Derivate führen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Gisadenafil ähnelt anderen PDE5-Inhibitoren wie Sildenafil, Tadalafil und Vardenafil. Es zeichnet sich durch seine spezifische chemische Struktur und sein Selektivitätsprofil aus . Im Vergleich zu anderen PDE5-Inhibitoren weist this compound eine höhere Selektivität für PDE5 gegenüber anderen Phosphodiesterasen auf, was es zu einem wertvollen Forschungswerkzeug und potenziellen Therapeutikum macht .
Ähnliche Verbindungen
- Sildenafil
- Tadalafil
- Vardenafil
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZMBHKIVDSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955107 | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334826-98-1 | |
| Record name | Gisadenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334826-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gisadenafil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gisadenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GISADENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)




![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)


![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)
